molecular formula C23H25N3O2 B2451611 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide CAS No. 1448121-90-1

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide

Cat. No.: B2451611
CAS No.: 1448121-90-1
M. Wt: 375.472
InChI Key: NGZLQNHLBCHGBN-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters such as temperature and pressure is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound .

Scientific Research Applications

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and quinoline derivatives that share structural features with N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring, a quinoline moiety, and a carboxamide group. This combination imparts specific pharmacological properties that may not be present in other similar compounds, making it a valuable target for drug discovery and development .

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-6-7-17-4-3-5-21(22(17)24-16)23(27)25-18-8-10-19(11-9-18)26-14-12-20(28-2)13-15-26/h3-11,20H,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZLQNHLBCHGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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